Methyl diisopropylcarbamate
Overview
Description
Methyl diisopropylcarbamate is an organic compound with the molecular formula C8H17NO2. It is a carbamate ester derived from the reaction of methyl alcohol and diisopropylcarbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
Methyl diisopropylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Investigated for its potential as a protective group for amines in peptide synthesis.
Medicine: Explored for its potential use in drug development due to its ability to form stable carbamate linkages.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl diisopropylcarbamate is a carbamate compound. Carbamates are known to have a wide range of biological activities and are used in various fields such as pesticides, herbicides, and fungicides . .
Mode of Action
Carbamates, in general, are known to interfere with metabolism, signal transduction pathways, and cellular structures . They may initiate, facilitate, or exacerbate pathological processes, resulting in toxicity by inducing mutations in genes coding for regulatory factors and modifying immune tolerance .
Biochemical Pathways
For instance, they can disrupt the normal functioning of the immune system, leading to diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .
Pharmacokinetics
Carbamates, in general, are known for their good metabolic stability, which contributes to their bioavailability .
Result of Action
Carbamates can cause alterations in cell function, leading to detrimental outcomes . They can also induce immunotoxicity by initiating, facilitating, or exacerbating pathological immune processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, carbamates in environmental water can be effectively removed using magnetic molecularly imprinted polymers as adsorbents . This suggests that the presence of certain substances in the environment can influence the stability and action of carbamates.
Biochemical Analysis
Biochemical Properties
Methyl diisopropylcarbamate interacts with various enzymes, proteins, and other biomolecules. The carbamate group is a key structural motif in many approved drugs and prodrugs . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Cellular Effects
Carbamate pesticides, including this compound, have been implicated in the increasing prevalence of diseases associated with alterations of the immune response . They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Molecular Mechanism
The molecular mechanism of action of this compound involves the enzymatic hydrolysis of the carbamate ester or amide linkage . This process is facilitated by various enzymes, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Carbamates, including this compound, may induce deleterious effects on both biotic and abiotic systems . These effects include impacts on renal, hepatic, neurological, reproductive, immune, and metabolic functions in both humans and animals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal modelsThese studies often reveal threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. Microbes, specifically bacteria, have adapted to the presence of carbamates by evolving degradation pathways . These pathways involve the enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Subcellular Localization
While specific studies on this compound are limited, research on carbamates suggests that they can have significant effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl diisopropylcarbamate can be synthesized through several methods. One common approach involves the reaction of diisopropylamine with methyl chloroformate under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow system. This method involves the reaction of diisopropylamine with dimethyl carbonate in the presence of a catalyst. The process is designed to be efficient and environmentally friendly, avoiding the use of hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
Methyl diisopropylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form diisopropylamine and methyl alcohol.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carbamic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Diisopropylamine and methyl alcohol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Isopropyl carbamate
Uniqueness
Methyl diisopropylcarbamate is unique due to its specific steric and electronic properties imparted by the diisopropyl groups. These properties make it more resistant to hydrolysis and oxidation compared to simpler carbamates like methyl carbamate. Additionally, its bulkier structure can provide better selectivity in reactions involving sterically hindered substrates .
Properties
IUPAC Name |
methyl N,N-di(propan-2-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)8(10)11-5/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOHAFOCJRPXTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340900 | |
Record name | Carbamic acid, bis(1-methylethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31603-49-3 | |
Record name | Carbamic acid, bis(1-methylethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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